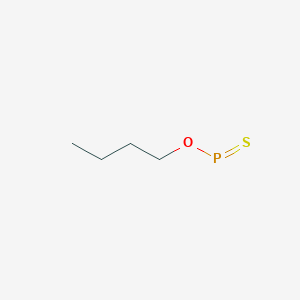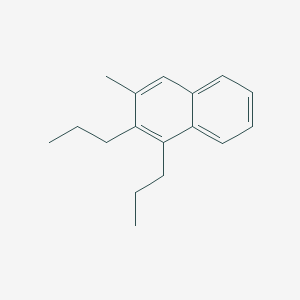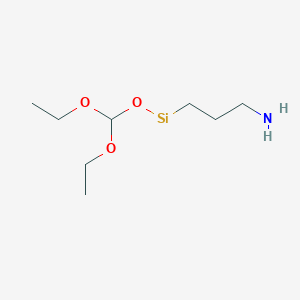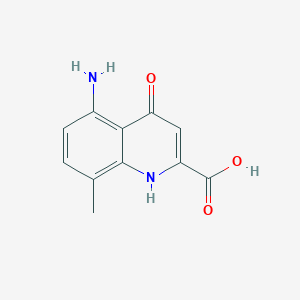
1-Thiophosphorosooxybutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Thiophosphorosooxybutane is an organophosphorus compound characterized by the presence of a thiophosphate group attached to a butane backbone. This compound is part of a broader class of thiophosphates, which are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thiophosphorosooxybutane typically involves the reaction of butanol with thiophosphoryl chloride (PSCl3) under controlled conditions. The reaction proceeds as follows:
C4H9OH+PSCl3→C4H9OPSCl2+HCl
Further hydrolysis of the intermediate product yields this compound:
C4H9OPSCl2+H2O→C4H9OPS(OH)2+2HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes:
Reactant Purification: Ensuring high purity of butanol and thiophosphoryl chloride.
Controlled Reaction Conditions: Maintaining optimal temperature and pressure to maximize yield.
Product Isolation: Using distillation and crystallization techniques to isolate and purify the final product.
化学反应分析
Types of Reactions
1-Thiophosphorosooxybutane undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding phosphates.
Reduction: Formation of phosphines.
Substitution: Replacement of the thiophosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Employs nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Produces phosphoric acid derivatives.
Reduction: Yields phosphine oxides.
Substitution: Forms various organophosphorus compounds depending on the nucleophile used.
科学研究应用
1-Thiophosphorosooxybutane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers.
作用机制
The mechanism of action of 1-Thiophosphorosooxybutane involves its interaction with molecular targets such as enzymes and proteins. The thiophosphate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction disrupts metabolic pathways and cellular processes, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
Thiophosphates: Compounds with similar thiophosphate groups.
Phosphorothioates: Analogous compounds with sulfur replacing one or more oxygen atoms in the phosphate group.
Phosphines: Compounds containing phosphorus-hydrogen bonds.
Uniqueness
1-Thiophosphorosooxybutane is unique due to its specific butane backbone and thiophosphate group, which confer distinct chemical and biological properties
属性
CAS 编号 |
61351-26-6 |
|---|---|
分子式 |
C4H9OPS |
分子量 |
136.15 g/mol |
IUPAC 名称 |
1-thiophosphorosooxybutane |
InChI |
InChI=1S/C4H9OPS/c1-2-3-4-5-6-7/h2-4H2,1H3 |
InChI 键 |
OUEISHUHBNLIQH-UHFFFAOYSA-N |
规范 SMILES |
CCCCOP=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)

![2-[(Propan-2-yl)amino]phenyl propylcarbamate](/img/structure/B14594157.png)
![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)
![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
